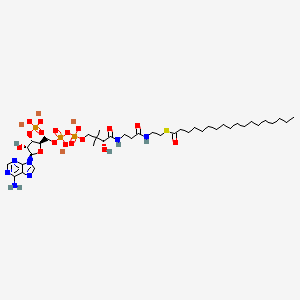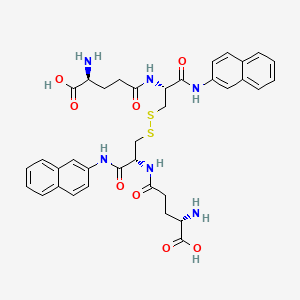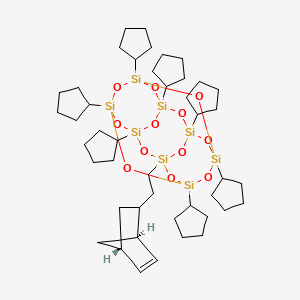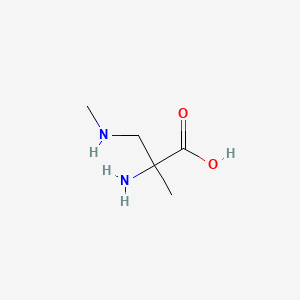
Stearoyl coenzyme A lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearoyl coenzyme A lithium salt, also known as n-Octadecanoyl Coenzyme A, is a saturated fatty acid metabolite . It is involved in polyunsaturated fatty acid synthesis and the PPAR signaling pathway . It is used as a substrate in the stearoyl-CoA desaturase assay in microsomes .
Synthesis Analysis
Stearoyl CoA is a substrate for the enzyme stearoyl-CoA desaturase . The specificity and kinetics of stearoyl-CoA desaturase lead to the formation of monounsaturated fatty acids .Molecular Structure Analysis
The molecular weight of Stearoyl coenzyme A lithium salt is 1034.00 and its molecular formula is C39H70N7O17P3S•xLi .Chemical Reactions Analysis
Stearoyl CoA is used to study the specificity and kinetics of stearoyl-CoA desaturase (s) which lead to the formation of monounsaturated fatty acids .Physical And Chemical Properties Analysis
Stearoyl coenzyme A lithium salt is a solid that is soluble in water .Aplicaciones Científicas De Investigación
Study of Stearoyl-CoA Desaturase (SCD) Specificity and Kinetics
Stearoyl CoA is used to study the specificity and kinetics of stearoyl-CoA desaturase(s) which lead to the formation of monounsaturated fatty acids .
Substrate in Stearoyl-CoA Desaturase Assay
Stearoyl coenzyme A lithium salt may be used as a substrate in the stearoyl-CoA desaturase assay in microsomes .
Acyl Group Carrier
Coenzyme A functions as an acyl group carrier, acetyl-CoA .
Involved in Polyunsaturated Fatty Acid Synthesis
Stearoyl CoA is a saturated fatty acid metabolite involved in polyunsaturated fatty acid synthesis .
PPAR Signaling Pathway
Stearoyl CoA is involved in the PPAR signaling pathway .
Therapeutic Target for Metabolic Disorders
Stearoyl-coenzyme A desaturase-1 (SCD1) is being studied as a novel therapeutic target for metabolic disorders .
Role in Cancer Research
The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness and chemoresistance of cancer cells .
Mecanismo De Acción
Target of Action
The primary target of Stearoyl Coenzyme A Lithium Salt is the enzyme Stearoyl-CoA Desaturase (SCD) . This enzyme plays a crucial role in the synthesis of unsaturated fatty acids .
Mode of Action
Stearoyl Coenzyme A Lithium Salt acts as a substrate for the enzyme Stearoyl-CoA Desaturase . The interaction between the compound and its target enzyme leads to the formation of monounsaturated fatty acids .
Biochemical Pathways
Stearoyl Coenzyme A Lithium Salt is involved in the polyunsaturated fatty acid synthesis and the PPAR signaling pathway . The compound’s interaction with Stearoyl-CoA Desaturase leads to the desaturation of Stearoyl CoA, a crucial step in unsaturated fatty acid biosynthesis . The desaturated product, Oleoyl-CoA, is then converted from Stearoyl CoA .
Result of Action
The action of Stearoyl Coenzyme A Lithium Salt results in the formation of monounsaturated fatty acids . These fatty acids play a vital role in various biological functions, including membrane fluidity and cell signaling.
Action Environment
The action, efficacy, and stability of Stearoyl Coenzyme A Lithium Salt can be influenced by various environmental factors. For instance, the activity of the target enzyme, Stearoyl-CoA Desaturase, can be affected by factors such as diet, metabolism, and the tumor microenvironment . .
Safety and Hazards
Direcciones Futuras
Stearoyl-coenzyme A desaturase-1 (SCD1) is a novel therapeutic target for metabolic disorders and other indications . The modulation of stearoyl-coenzyme A desaturase 1 activity by dietary intervention or genetic manipulation strongly influences several facets of energy metabolism to affect susceptibility to obesity, insulin resistance, diabetes and hyperlipidemia . Recent studies have highlighted the potential of SCD1 inhibitors as therapeutic agents .
Propiedades
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFKQSRFWSQHAV-VXVXVQOXSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66Li4N7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1057.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)






